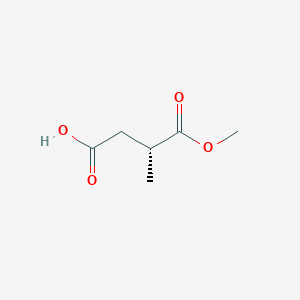
(R)-4-Methoxy-3-methyl-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Methoxy-3-methyl-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a methoxy group, a methyl group, and a ketone group attached to a butanoic acid backbone. The ® configuration indicates the specific spatial arrangement of these groups around the chiral center, following the Cahn-Ingold-Prelog priority rules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methoxy-3-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct ® configuration. For example, starting from a suitable precursor, such as a chiral alcohol, the compound can be synthesized through a series of reactions including oxidation, esterification, and hydrolysis.
Industrial Production Methods
Industrial production of ®-4-Methoxy-3-methyl-4-oxobutanoic acid typically involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of chiral catalysts or enzymes to achieve the desired enantiomeric excess. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Methoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbutanoic acid.
Reduction: Formation of ®-4-methoxy-3-methylbutanol.
Substitution: Formation of various substituted butanoic acid derivatives.
Applications De Recherche Scientifique
®-4-Methoxy-3-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-4-Methoxy-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Methoxy-3-methyl-4-oxobutanoic acid: The enantiomer of the ® form, with different spatial arrangement.
4-Methoxy-3-methylbutanoic acid: Lacks the ketone group.
3-Methyl-4-oxobutanoic acid: Lacks the methoxy group.
Uniqueness
®-4-Methoxy-3-methyl-4-oxobutanoic acid is unique due to its specific ® configuration, which imparts distinct chemical and biological properties. This enantiomer may exhibit different reactivity and interactions compared to its (S) counterpart, making it valuable in enantioselective synthesis and research applications.
Propriétés
Formule moléculaire |
C6H10O4 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(3R)-4-methoxy-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |
Clé InChI |
QEZMQNIFDRNSJZ-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](CC(=O)O)C(=O)OC |
SMILES canonique |
CC(CC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
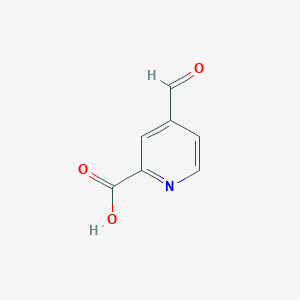
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)
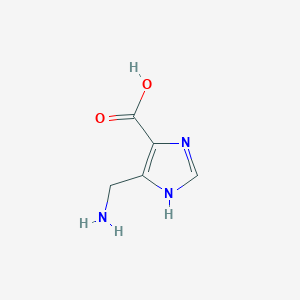
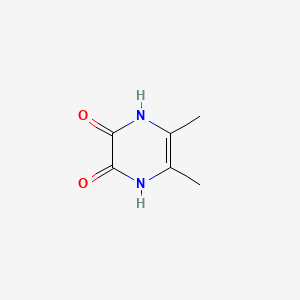
![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
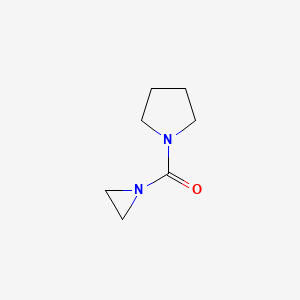
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
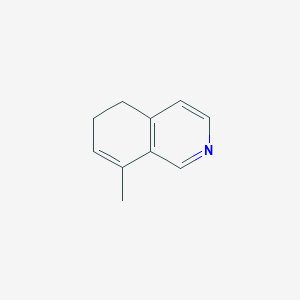
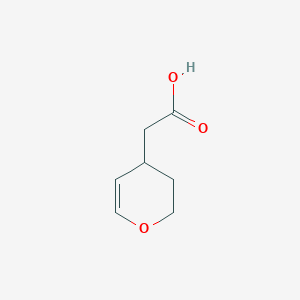
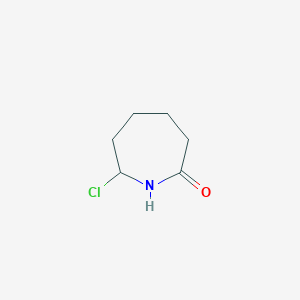
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
